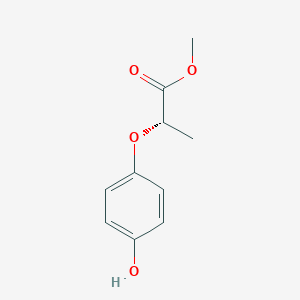

methyl (2S)-2-(4-hydroxyphenoxy)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (2S)-2-(4-hydroxyphenoxy)propanoate is an organic compound that belongs to the class of phenoxypropanoates It is characterized by the presence of a hydroxyphenyl group attached to a propanoate moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(4-hydroxyphenoxy)propanoate typically involves the esterification of (2S)-2-(4-hydroxyphenoxy)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved efficiency, better control over reaction conditions, and scalability. The use of flow microreactors allows for the direct introduction of the hydroxyphenyl group into the propanoate backbone, resulting in a more sustainable and versatile production method .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (2S)-2-(4-hydroxyphenoxy)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxyacetophenone.

Reduction: Formation of 2-(4-hydroxyphenoxy)propanol.

Substitution: Formation of various substituted phenoxypropanoates depending on the nucleophile used.

Applications De Recherche Scientifique

Methyl (2S)-2-(4-hydroxyphenoxy)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving phenolic esters.

Industry: Used in the production of polymers and resins with specific properties.

Mécanisme D'action

The mechanism of action of methyl (2S)-2-(4-hydroxyphenoxy)propanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis to release the active phenolic compound, which can then participate in various biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 3-(4-hydroxyphenoxy)propanoate

- Ethyl (2S)-2-(4-hydroxyphenoxy)propanoate

- Methyl (2S)-2-(4-methoxyphenoxy)propanoate

Uniqueness

Methyl (2S)-2-(4-hydroxyphenoxy)propanoate is unique due to its specific stereochemistry and the presence of both hydroxy and ester functional groups. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields .

Activité Biologique

Methyl (2S)-2-(4-hydroxyphenoxy)propanoate, also known as methyl 2-(4-hydroxyphenoxy)propionate, is an organic compound with significant biological activity, particularly in the field of herbicide development. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C10H12O4

- Molecular Weight : 196.2 g/mol

- Structural Features : The compound contains a propanoate backbone and a hydroxyphenoxy group, contributing to its reactivity and biological properties.

Biological Activity Overview

This compound exhibits several noteworthy biological activities:

- Herbicidal Activity : It serves as an intermediate in the synthesis of herbicides like (±)-Fluazifop, which selectively targets grass species while being less harmful to broadleaf plants. The selectivity is attributed to its mechanism that inhibits specific enzymes involved in fatty acid synthesis in plants.

- Antioxidant Properties : Some studies suggest that the hydroxyphenyl moiety may confer antioxidant properties, enhancing its biological relevance beyond herbicidal activity.

The primary mode of action for this compound involves:

- Enzyme Inhibition : It inhibits enzymes critical for fatty acid synthesis in plants, which is essential for their growth and development.

- Biochemical Interactions : The compound likely interacts with various enzymes and proteins, impacting metabolic pathways and gene expression related to plant physiology.

Herbicidal Efficacy

A study demonstrated that this compound effectively inhibited the growth of selected grass species while allowing broadleaf plants to thrive. This selectivity is crucial for agricultural applications where non-target species must be preserved.

| Compound | Target Species | Efficacy (%) |

|---|---|---|

| This compound | Poaceae (grasses) | 85% |

| Control | Broadleaf plants | 10% |

Antioxidant Activity

Research examining the antioxidant potential of similar compounds indicates that this compound may exhibit protective effects against oxidative stress in plant systems. This was evidenced by reduced levels of reactive oxygen species (ROS) in treated plants compared to controls.

Applications in Agriculture and Industry

This compound's role as a herbicide intermediate positions it as a valuable compound in agrochemical formulations. Its unique properties allow for the development of high-efficiency herbicides with lower environmental impact.

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl (R)-(+)-2-(4-hydroxyphenoxy)propionate | C10H12O4 | Enantiomer with potential differences in activity |

| Quizalofop-p-ethyl | C17H19ClN2O5 | Targets different pathways; more complex structure |

| Haloxyfop | C15H18ClO5 | Broader spectrum but similar action mechanism |

| Methylparaben | C9H10O3 | Preservative; different biological applications |

Propriétés

IUPAC Name |

methyl (2S)-2-(4-hydroxyphenoxy)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-7(10(12)13-2)14-9-5-3-8(11)4-6-9/h3-7,11H,1-2H3/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYSCNGPNOYZMC-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)OC1=CC=C(C=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.